Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 1936062-85-9) is a trisubstituted imidazole that serves as a versatile scaffold in medicinal chemistry. The molecule features a C-2 bromine atom, a recognized synthetic handle for palladium-catalyzed cross-coupling diversification, alongside a C-4 amino group and a C-5 ethyl ester, both of which can be independently modified.

Molecular Formula C7H10BrN3O2
Molecular Weight 248.08 g/mol
Cat. No. B8133106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate
Molecular FormulaC7H10BrN3O2
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N1C)Br)N
InChIInChI=1S/C7H10BrN3O2/c1-3-13-6(12)4-5(9)10-7(8)11(4)2/h3,9H2,1-2H3
InChIKeyAVDWCXVLEJVFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate for Focused Kinase and Heterocycle Library Synthesis


Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate (CAS 1936062-85-9) is a trisubstituted imidazole that serves as a versatile scaffold in medicinal chemistry. The molecule features a C-2 bromine atom, a recognized synthetic handle for palladium-catalyzed cross-coupling diversification, alongside a C-4 amino group and a C-5 ethyl ester, both of which can be independently modified. This specific combination of substituents, which has a molecular weight of 248.08 g/mol and a cLogP of 0.94, positions the compound as a strategic building block for generating compound libraries, particularly those targeting kinase enzymes. Its utility is documented in general synthetic methodologies for generating kinase inhibitors, where a bromination step is critical for enabling final-stage Suzuki coupling reactions [1]. Several commercial vendors provide the compound at a certified purity of 98% for research and development purposes .

Why Unsubstituted or Simple Haloimidazole Analogs Cannot Replace Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate


Simple imidazole-5-carboxylates, such as the des-bromo analog ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate, cannot be generically substituted for this target compound because they lack the C-2 bromine atom. This halogen is not merely a placeholder; it is the essential functional group required for transition metal-catalyzed cross-coupling reactions, which are fundamental to constructing complex, polysubstituted imidazole libraries. The absence of this synthetic handle eliminates access to a major vector of structural diversification that is key to establishing structure-activity relationships (SAR) in drug discovery. The presence of the bromine atom also confers distinct physicochemical properties, resulting in a quantifiably different lipophilicity profile compared to its non-brominated counterpart, which can significantly influence pharmacokinetic parameters and compound promiscuity [1].

Quantitative Differentiation Evidence for Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate


Increased Lipophilicity (cLogP) Driven by the C-2 Bromine Substituent

The presence of the bromine atom at the C-2 position significantly changes the lipophilic character of the imidazole scaffold . This property is critical because lipophilicity is a key determinant of a molecule's ADME profile, influencing membrane permeability, solubility, and metabolic clearance. The compound's higher predicted logP offers a distinct profile for medicinal chemistry projects where modulating lipophilicity is required [1].

Medicinal Chemistry Physicochemical Property Prediction Drug Design

Orthogonal Reactivity Handles for Three-Vector Diversification in Parallel Synthesis

The compound's value lies in its three distinct, sequentially addressable functional groups, which enable a modular synthetic strategy for library synthesis . The C-5 ethyl ester can be hydrolyzed to an acid for amide coupling or converted to other heterocycles. The C-4 primary amine can undergo reductive amination, amide bond formation, or diazotization. The C-2 bromine atom is uniquely positioned for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a step that is impossible with the des-bromo analog [1]. This complete set of modifiable handles is absent in simpler analogues, making this compound a premier advanced intermediate.

Synthetic Methodology Medicinal Chemistry Library Synthesis

Validated Utility as a Common Precursor in Kinase Inhibitor Synthesis

This specific 2-bromoimidazole substitution pattern is structurally featured in a productive three-step modular synthesis of twenty different kinase inhibitors. In this published methodology, a 2-bromoimidazole is an obligatory intermediate that is subsequently functionalized via a Suzuki cross-coupling reaction to create the final trisubstituted imidazole, achieving a 23-69% yield over the entire three-step sequence [1]. The published work affirms that a bromine atom on the imidazole core is a pre-requisite for this high-yielding diversification strategy. This provides a proven, rather than theoretical, route for converting this compound into potent biological probes.

Kinase Inhibitor Chemical Probe Synthesis Drug Discovery

Defined Application Scenarios for Procuring Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate


Parallel Synthesis of Kinase-Focused Compound Libraries via Late-Stage Suzuki Diversification

Medicinal chemists designing SAR studies for novel kinase targets can procure this compound as a common advanced intermediate. As validated in the literature, the C-2 bromine atom allows for a convergent, late-stage diversification step using a library of boronic acids or esters through Suzuki-Miyaura cross-coupling, following independent optimization of the C-4 amine and C-5 ester handles . This strategy enables rapid generation of dozens of analogs from a single precursor, exploring chemical space in a highly efficient parallel synthesis format.

Physicochemical Property Modulation in Lead Optimization Programs

For a lead series requiring fine-tuning of lipophilicity without changing the core scaffold, this compound provides a definitive shift in property space. Replacing a des-bromo imidazole analog (cLogP 0.76) with this brominated variant (cLogP 0.94) offers a predictable increase of 0.18 log units and a molecular weight increase of 78.9 Da [1]. This quantified difference allows computational chemists and medicinal chemists to assess its impact on predicted ADME properties before committing to synthesis, facilitating a rational design approach.

Synthesis of Bifunctional Degraders (PROTACs) Requiring Tri-Orthogonal Conjugation

The three distinct functional groups on this scaffold (C2-Br, C4-NH2, C5-COOEt) make it a uniquely suitable core for constructing PROTACs or other chimeric molecules. A synthetic strategy can be executed where the C-2 position is used to install a target-protein ligand via Suzuki coupling, the C-5 ester is hydrolyzed and coupled to a PEG linker, and the C-4 amine is finally used to attach an E3 ligase ligand [1]. This serial, orthogonal reactivity avoids complex protection/deprotection schemes, simplifying the synthesis of valuable bifunctional tool compounds.

Procurement for Long-Term Fragment-Based Drug Discovery (FBDD) Library Maintenance

As a high-purity (98%), readily available compound from multiple certified global vendors (CAS 1936062-85-9), this brominated imidazole is an excellent candidate for inclusion in a fragment library or as a primary stock for iterative fragment growth . Its stability and synthetic tractability ensure that follow-up chemistry on initial screening hits can be rapidly initiated, avoiding the delays associated with resynthesis of custom intermediates, thus accelerating the fragment-to-lead timeline.

Quote Request

Request a Quote for Ethyl 4-amino-2-bromo-1-methyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.